
Phosphorus
概要
説明
Phosphorus is a highly reactive non-metallic element that is essential for life. It is found in various forms, including white, red, and black this compound. This compound is a key component of DNA, RNA, and ATP, which are crucial for energy transfer and genetic information in living organisms. It is also found in bones and teeth as calcium phosphate. This compound is widely used in fertilizers, detergents, and pesticides due to its reactivity and ability to form stable compounds .
科学的研究の応用
Phosphorus has numerous applications in scientific research across various fields:
Chemistry:
Catalysis: this compound compounds are used as catalysts in organic synthesis and polymerization reactions.
Material Science: this compound-based materials are used in the development of semiconductors and optoelectronic devices.
Biology:
DNA and RNA Research: this compound is a key component of nucleotides, which are the building blocks of DNA and RNA.
Enzyme Function: this compound-containing compounds are involved in enzyme regulation and energy transfer in cells.
Medicine:
Pharmaceuticals: this compound compounds are used in the synthesis of various drugs, including antiviral and anticancer agents.
Diagnostic Imaging: Radioactive isotopes of this compound are used in medical imaging and diagnostic tests.
Industry:
Fertilizers: this compound is a major component of fertilizers, essential for plant growth.
Detergents: Phosphates are used in detergents to enhance cleaning efficiency.
Pesticides: this compound compounds are used in the formulation of pesticides and herbicides.
作用機序
Phosphorus exerts its effects through various mechanisms depending on its chemical form and application:
Molecular Targets and Pathways:
Energy Transfer: In biological systems, this compound is involved in the transfer of energy through the formation and hydrolysis of ATP.
Genetic Information: this compound is a key component of the backbone of DNA and RNA, playing a crucial role in the storage and transmission of genetic information.
Enzyme Regulation: Phosphorylation and dephosphorylation of proteins regulate enzyme activity and signal transduction pathways.
Safety and Hazards
将来の方向性
The Our Phosphorus Future report calls for a 50 per cent reduction in global this compound pollution, coupled with a 50 per cent increase in the recycling of this compound lost in residues and wastewater by 2050 . This would bolster food security and improve water quality, among a host of other benefits .
準備方法
Synthetic Routes and Reaction Conditions: Phosphorus can be prepared through several synthetic routes. One common method involves the reduction of phosphate rock (calcium phosphate) with carbon in the presence of silica in an electric furnace. The reaction is as follows:
Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P
Industrial Production Methods: In industrial settings, this compound is produced by heating phosphate rock with coke and silica in an electric arc furnace. The process involves the following steps:
Mining and Beneficiation: Phosphate rock is mined and beneficiated to increase the concentration of this compound.
Reduction: The beneficiated phosphate rock is mixed with coke and silica and heated in an electric arc furnace at temperatures around 1500°C to 1700°C.
Condensation: The this compound vapor produced is condensed to form solid this compound.
化学反応の分析
Types of Reactions: Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound readily oxidizes to form this compound pentoxide (P$_2$O$_5$) when exposed to air:
4P+5O2→2P2O5
Reduction: this compound can be reduced to phosphine (PH$_3$) by reacting with calcium phosphide and water:
Ca3P2+6H2O→3Ca(OH)2+2PH3
Substitution: this compound reacts with halogens to form this compound halides, such as this compound trichloride (PCl$_3$):
2P+3Cl2→2PCl3
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Water or dilute hydrochloric acid, often at room temperature.
Substitution: Halogens like chlorine, bromine, or iodine, usually at elevated temperatures.
Major Products:
Oxidation: this compound pentoxide (P$_2$O$_5$)
Reduction: Phosphine (PH$_3$)
Substitution: this compound trichloride (PCl$_3$), this compound tribromide (PBr$_3$), etc.
類似化合物との比較
Phosphorus can be compared with other elements in the same group, such as nitrogen and arsenic:
Nitrogen:
Similarities: Both nitrogen and this compound are essential for life and are components of nucleic acids and proteins.
Differences: Nitrogen is more abundant in the atmosphere and forms stable diatomic molecules (N$_2$), whereas this compound is more reactive and does not exist as a diatomic molecule.
Arsenic:
Similarities: Both this compound and arsenic can form similar compounds, such as oxides and halides.
Differences: Arsenic is toxic and has limited biological applications, whereas this compound is essential for life and widely used in various fields.
Uniqueness of this compound: this compound is unique due to its essential role in biological systems, its reactivity, and its wide range of applications in agriculture, industry, and medicine.
特性
IUPAC Name |
1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4/c1-2-3(1)4(1)2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZRRSYVTXPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12P3P1P23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923991 | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.8950480 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, soft, waxy solid with acrid fumes in air. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
536 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
1.82 | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.03 mmHg | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS RN |
62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |
| Record name | Phosphorus, ion (P41+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus, mol.(P4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | White Phosphorus (P4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
111.4 °F | |
| Record name | PHOSPHORUS (YELLOW) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/632 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

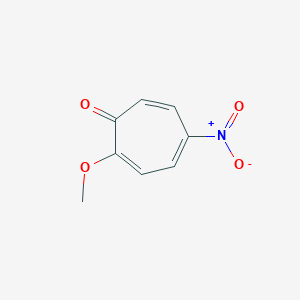
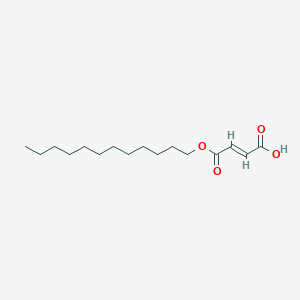
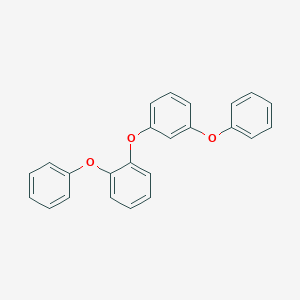
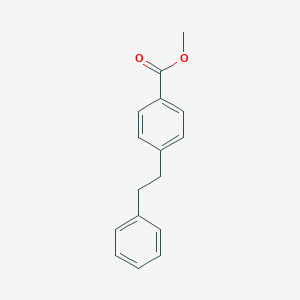
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

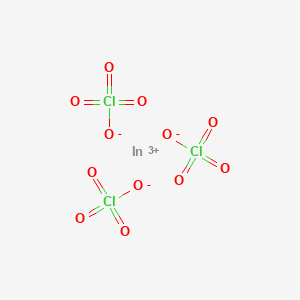
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)